molecular formula C5H9NS B088430 2-Piperidinethione CAS No. 13070-01-4

2-Piperidinethione

Cat. No. B088430
CAS RN: 13070-01-4
M. Wt: 115.2 g/mol
InChI Key: GCVHYGRJLCAOGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves complex reactions that allow for the introduction of various functional groups. For "2-Piperidinethione," similar synthetic pathways could be employed, focusing on methodologies that enable the introduction of the thione group into the piperidine ring. While specific synthesis routes for "this compound" are not detailed in the papers reviewed, analogous compounds and methodologies offer insight. For instance, the synthesis of related piperidine compounds involves reactions such as the diastereoselective synthesis, which provides scaffolds for further functionalization and modification, including the potential introduction of sulfur-containing groups (Watson, Jiang, & Scott, 2000).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including "this compound," is critical for understanding their reactivity and properties. X-ray diffraction studies and spectroscopic techniques are commonly employed to elucidate the structure of such compounds. For instance, the structural analysis of a related compound revealed that the piperidine ring adopts a chair conformation, a common feature that could be expected for "this compound" as well. The geometry around sulfur atoms in thione derivatives is typically distorted tetrahedral, which could influence the compound's chemical behavior (Karthik et al., 2021).

Scientific Research Applications

  • Piperine and Male Reproductive Health : A study by D’Cruz and Mathur (2005) explored the effect of piperine on the epididymal antioxidant system of adult male rats, highlighting its impact on sperm function and the antioxidant environment of the epididymis. This research suggests potential applications in reproductive health and fertility studies (D’Cruz & Mathur, 2005).

  • Piperine and Intestinal Health : Khajuria, Johrn, and Zutshi (1999) investigated piperine’s effects on lipid peroxidation and cellular thiol status in rat intestines. This study contributes to understanding piperine’s role in intestinal health and its potential oxidative effects (Khajuria, Johrn, & Zutshi, 1999).

  • Antimicrobial Properties : Ovonramwen, Owolabi, and Oviawe (2019) synthesized and tested a piperidinethione derivative for antimicrobial activities. This highlights its potential use in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).

  • Piperidine Derivatives and Cytochrome P450 Isoforms : Alexidis et al. (1996) reported on the inhibitory properties of piperidine derivatives on various P450 isoforms, potentially useful for drug development and understanding drug interactions (Alexidis et al., 1996).

  • Piperidine and Salmonella Typhimurium : Köhler, Rodrigues, Maurelli, and McCormick (2002) demonstrated that piperidine inhibits Salmonella typhimurium enteropathogenicity, suggesting its potential application in antimicrobial and anti-inflammatory therapies (Köhler et al., 2002).

  • Raphanusanins and Piperidinethione Derivatives : Nishiyama et al. (1992) studied syntheses of piperidinethione derivatives related to raphanusanins, compounds with growth inhibitory activities in plants. This could have implications for agricultural research (Nishiyama et al., 1992).

  • Piperidine and Psychiatric Disorders : Abood, Rinaldi, and Eagleton (1961) explored the distribution of piperidine in the brain and its potential significance in behavior, highlighting its potential application in neuroscience and psychiatric research (Abood, Rinaldi, & Eagleton, 1961).

Future Directions

The future directions in the study and application of 2-Piperidinethione could involve the development of more efficient synthesis methods, as well as the exploration of its potential uses in pharmaceuticals and other applications .

Mechanism of Action

Target of Action

Piperidine-2-thione has been observed to have anticancer potential . It acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . It regulates several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .

Mode of Action

The compound interacts with its targets, leading to changes in the cellular environment. Piperidine-2-thione, along with maintaining a high Bax:Bcl-2 ratio, also down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle . This interaction with its targets leads to the inhibition of cell migration and helps in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

Piperidine-2-thione affects several biochemical pathways. It regulates signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are essential for the establishment of cancers, and their regulation by piperidine-2-thione contributes to its anticancer potential .

Result of Action

The result of piperidine-2-thione’s action is the inhibition of cell migration and the arrest of the cell cycle, which inhibits the survivability of cancer cells . It also down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle . These actions contribute to its potential as a clinical agent against various types of cancers .

properties

IUPAC Name

piperidine-2-thione
Source PubChem
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InChI

InChI=1S/C5H9NS/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVHYGRJLCAOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=S)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
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DSSTOX Substance ID

DTXSID10156688
Record name 2-Piperidinethione
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Molecular Weight

115.20 g/mol
Source PubChem
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CAS RN

13070-01-4
Record name 2-Piperidinethione
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Record name 2-Piperidinethione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of piperidine-2-thione?

A1: Piperidine-2-thione has a molecular formula of C5H9NS and a molecular weight of 115.19 g/mol.

Q2: What spectroscopic data is available for characterizing piperidine-2-thione?

A2: Researchers commonly utilize IR, 1H NMR, and 13C NMR spectroscopy to characterize piperidine-2-thione. Key spectroscopic features include:

  • IR spectroscopy: Characteristic absorption bands for C=N and C=S functional groups. For example, 3-cyano-6-hydroxypiperidine-2-thiones exhibit C=N stretching frequencies around 2266-2268 cm-1 [].
  • 1H NMR spectroscopy: Provides information about the hydrogen environments within the molecule, including coupling constants that can reveal stereochemical relationships between protons. For instance, trans-diaxial configurations of 4-H and 5-H protons in certain piperidine-2-thione derivatives are confirmed by coupling constants (J4,5) of approximately 12 Hz [].

Q3: How does the structure of piperidine-2-thione influence its reactivity?

A3: Piperidine-2-thione possesses a nucleophilic sulfur atom and a reactive C=N bond. These features allow it to participate in various reactions, including:

  • Eschenmoser sulfide contraction: This reaction utilizes piperidine-2-thione and an α-bromocarbonyl compound to generate vinylogous amides [, ].
  • Michael addition: 5,6-Dihydropyridine-2-thiones, derived from piperidine-2-thione, readily undergo stereoselective Michael addition with amines, methylhydrazine, or thiols, yielding piperidine-2-thiones with defined stereochemistry [].

Q4: Are there any notable examples of piperidine-2-thione derivatives and their applications?

A4: Yes, several piperidine-2-thione derivatives exhibit interesting biological activities:

  • Dihydropyridinethione derivatives: These compounds, structurally related to raphanusanins (naturally occurring plant growth inhibitors), display significant growth inhibitory activity in radish seedlings [, ].
  • Febrifugine analogues: Piperidine-2-thione plays a crucial role in synthesizing analogues of the antimalarial alkaloid febrifugine. The sulfide contraction reaction involving piperidine-2-thione enables the construction of the core structure found in febrifugine and its derivatives [, ].

Q5: What factors influence the stability of piperidine-2-thione and its derivatives?

A5: The stability of piperidine-2-thiones can be influenced by the nature and position of substituents:

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, like 4-nitrophenyl, at the 6-position enhances the stability of 3-cyano-6-hydroxypiperidine-2-thiones [].
  • Steric hindrance: Bulky substituents can impact stability. For instance, 2-alkylthio-6-hydroxy-1,4,5,6-tetrahydropyridines lacking electron-withdrawing groups at the 5-position and lacking sterically bulky groups at the 6-position tend to be unstable and readily dehydrate to form 2-alkylthio-1,4-dihydropyridines [].

Q6: How does ring size impact the outcome of sulfide contraction reactions involving thiolactams like piperidine-2-thione?

A6: Ring size significantly influences the products formed during sulfide contraction reactions:

  • Five-membered thiolactams: Reactions with diethyl bromomalonate yield vinylogous urethanes via the expected Eschenmoser sulfide contraction [].
  • Six-membered thiolactams (piperidine-2-thiones): Reactions with the same reagent often result in sulfur retention, leading to the formation of various bicyclic heterocycles, including bicyclic ketene S,N-acetals and thioisomünchnones [].

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